

Fenoxaprop-Ethyl: A Technical Guide to Its Solubility in Organic and Aqueous Solutions

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **fenoxaprop-ethyl**, a widely used herbicide. Understanding the solubility of this compound is critical for its formulation, environmental fate assessment, and toxicological studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows.

Quantitative Solubility Data

The solubility of **fenoxaprop-ethyl** varies significantly between aqueous solutions and a range of organic solvents. Generally, it exhibits low solubility in water and much higher solubility in various organic solvents.[1] The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of **Fenoxaprop-Ethyl** in Organic Solvents



Solvent	Temperature (°C)	Solubility
Acetone	20	>50% (>500 g/L)[2][3]
Acetone	20	510 g/L
Toluene	20	>30% (>300 g/L)[2][3]
Toluene	20	340 g/L
Ethyl Acetate	20	>20% (>200 g/L)[2][3]
Dichloromethane	20	>400 g/L[4]
Methanol	20	43.1 g/L[4]
Ethanol	20	>1% (>10 g/L)[2][3]
Ethanol	20	20 g/L
Isopropanol	20	14.2 g/L[4]
1-Octanol	20	>1% (>10 g/L)[2][3]
1-Octanol	20	20 g/L
Cyclohexane	20	>1% (>10 g/L)[2][3]
Cyclohexane	20	15 g/L
n-Hexane	20	>0.5% (>5 g/L)[2][3]
n-Hexane	20	5 g/L
n-Hexane	20	7.0 g/L[4]
Sesame Oil	20	25 g/L

Note: Some sources report solubility as a percentage. These have been converted to g/L for comparison, assuming the density of the solvent is approximately 1 g/mL. The R-enantiomer, fenoxaprop-P-ethyl, is soluble in most organic solvents, with the lowest solubility in n-hexane. [5]

Table 2: Aqueous Solubility of Fenoxaprop-Ethyl



Temperature (°C)	рН	Solubility
25	7	0.9 mg/L[2][3][6]
20	7	0.8 mg/L
20	7	0.9 mg/L[1]
Not Specified	Not Specified	0.7 ppm[7]

Note: The R-isomer, fenoxaprop-P-ethyl, also has low aqueous solubility.[8]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocols are based on internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 105 ("Water Solubility").[9][10]

Aqueous Solubility Determination (Shake-Flask Method)

This method is suitable for determining the water solubility of substances with solubilities above 10^{-2} g/L.[9]

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents:

- Shaking apparatus with a constant temperature bath or a constant temperature room.
- Glass flasks with sufficient capacity.
- Centrifuge (if necessary for phase separation).
- Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography
 HPLC, Gas Chromatography GC, or a spectrophotometer).
- Fenoxaprop-ethyl, analytical standard.



Distilled or deionized water.

Procedure:

- Preliminary Test: To estimate the approximate solubility, add a known amount of
 fenoxaprop-ethyl to a known volume of water and shake for 24 hours. Observe if the
 substance has completely dissolved. Adjust the amount of substance and repeat if
 necessary. This helps in determining the appropriate amount of substance to use for the
 definitive test to ensure a saturated solution.
- Definitive Test: a. Add an excess amount of fenoxaprop-ethyl (determined from the preliminary test) to triplicate flasks containing a known volume of water. b. Tightly stopper the flasks and place them in the shaking apparatus at a constant temperature (e.g., 20°C or 25°C). c. Agitate the flasks until equilibrium is reached. A minimum of 24 hours is recommended. To confirm equilibrium, samples can be taken at 24, 48, and 72 hours. Equilibrium is reached when the concentration of consecutive samples is within the variability of the analytical method.
- Sample Preparation: a. After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved material. b.
 Carefully collect a sample from the clear aqueous phase. If necessary, centrifuge the sample at the test temperature to ensure all solid particles are removed.
- Analysis: a. Analyze the concentration of fenoxaprop-ethyl in the aqueous samples using a
 validated analytical method (e.g., HPLC-UV). b. Prepare a calibration curve using standard
 solutions of fenoxaprop-ethyl of known concentrations.
- Data Reporting: The solubility is reported as the average concentration from the triplicate flasks in mg/L or g/L at the specified temperature.

Organic Solvent Solubility Determination

A similar shake-flask method can be employed to determine the solubility in organic solvents.

Principle: An excess of **fenoxaprop-ethyl** is equilibrated with an organic solvent at a constant temperature, and the concentration in the resulting solution is measured.



Apparatus and Reagents:

- Shaking apparatus or magnetic stirrer with temperature control.
- Vials or flasks with solvent-resistant caps.
- Filtration apparatus (e.g., syringe filters) or centrifuge.
- Analytical instrumentation for quantification (e.g., HPLC, GC).
- **Fenoxaprop-ethyl**, analytical standard.
- High-purity organic solvents (e.g., acetone, toluene, hexane).

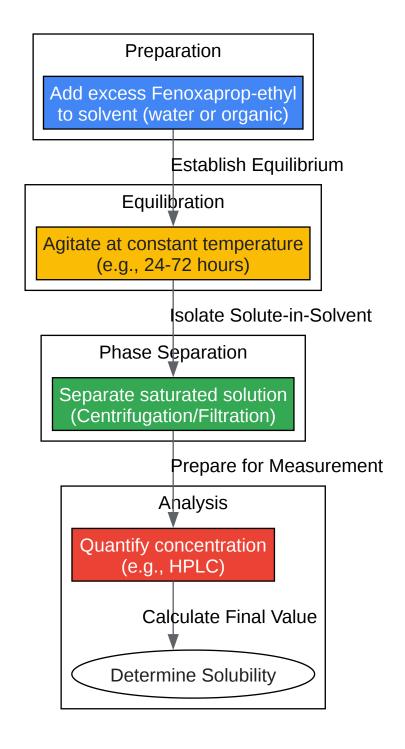
Procedure:

- Preparation: Add an excess amount of fenoxaprop-ethyl to a series of vials, each containing a different organic solvent.
- Equilibration: Seal the vials and agitate them at a constant temperature for at least 24 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, remove any undissolved solid. This can be achieved by allowing the solid to settle and carefully drawing off the supernatant, or by filtering the solution through a solvent-compatible filter (e.g., PTFE). Centrifugation can also be used.
- Analysis: a. Dilute an aliquot of the clear supernatant with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method. b. Quantify the concentration of fenoxaprop-ethyl using a pre-established calibration curve.
- Data Reporting: Report the solubility as the average concentration in g/L or as a percentage (w/v) at the specified temperature for each organic solvent.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships related to the solubility of **fenoxaprop-ethyl**.

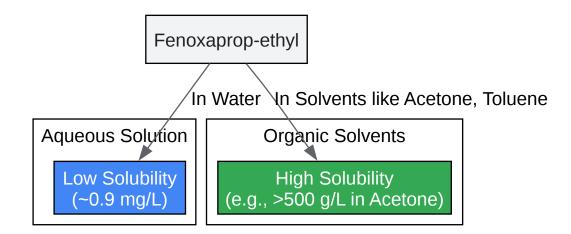




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Caption: Experimental workflow for determining the solubility of **fenoxaprop-ethyl**.





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Caption: Comparative solubility of **fenoxaprop-ethyl** in aqueous vs. organic media.

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